BenchChemオンラインストアへようこそ!

1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one

Lipophilicity LogP Membrane Permeability

For medicinal chemistry programs demanding a strategic fluorinated building block, 1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1803860-32-3) is essential. The 3,4-bis(CF3) substitution pattern is a critical pharmacophore for CNS drug design, offering a calculated LogP >4.3 for superior blood-brain barrier (BBB) penetration versus mono-fluorinated analogs. Its unique electronic profile (combined Hammett σ = 0.97) renders the carbonyl highly electrophilic, making it an ideal covalent warhead for fragment-based drug discovery (FBDD). As specifically claimed in patent US8759365 for optimal CETP inhibition, this isomer is not interchangeable. Procure this exact building block to accelerate SAR studies around a clinically validated cardiovascular scaffold.

Molecular Formula C11H8F6O
Molecular Weight 270.17 g/mol
Cat. No. B15384339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular FormulaC11H8F6O
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H8F6O/c1-2-9(18)6-3-4-7(10(12,13)14)8(5-6)11(15,16)17/h3-5H,2H2,1H3
InChIKeyQZUHCWSPZLXZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1803860-32-3): Sourcing Specifications & Physicochemical Baseline for Procurement


1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1803860-32-3) is a fluorinated aromatic ketone with the molecular formula C11H8F6O and a molecular weight of 270.17 g/mol [1]. Characterized by two electron-withdrawing trifluoromethyl (-CF3) groups at the 3- and 4-positions of the phenyl ring, this compound exhibits enhanced lipophilicity and electrophilicity compared to its non-fluorinated or mono-substituted analogs. Its unique substitution pattern is a key structural feature leveraged in medicinal chemistry for modulating drug-like properties, making it a high-value building block for pharmaceutical research and development [2].

Why 1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one Cannot Be Replaced by Mono- or Other Bis-CF3-Isomers: The Positional Specificity Imperative


The 3,4-bis(trifluoromethyl)phenyl configuration is not interchangeable with its mono- or other bis-substituted isomers due to profound differences in electronic distribution, steric topology, and resultant physicochemical properties. The synergistic electronic influence of adjacent trifluoromethyl groups (σm + σp) uniquely activates the carbonyl for nucleophilic attack and directs subsequent regioselective reactions, a property not shared by its 3,5-bis analog [1]. Furthermore, the 3,4-substitution pattern creates a distinct molecular dipole and lipophilicity profile (LogP), which critically impacts membrane permeability and target binding in biological systems. For instance, in patent US8759365, the 3,4-bis(trifluoromethyl)phenyl motif is specifically claimed for optimal CETP inhibition, highlighting that activity is lost upon migration of the substituents [2]. Therefore, choosing the correct isomer is not a matter of vendor preference but a critical determinant of successful lead optimization.

Quantitative Differentiation Guide for 1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one vs. Structural Analogs


Lipophilicity Advantage of the 3,4-Bis(CF3)-Propiophenone Scaffold Over Mono-CF3 Analogs

The 3,4-bis(trifluoromethyl)propiophenone scaffold exhibits significantly higher calculated LogP (ClogP) values compared to its mono-trifluoromethyl counterparts, directly enhancing its potential for membrane permeation. The introduction of a second -CF3 group has a multiplicative effect on lipophilicity. Key comparator data from the closely related acetophenone series shows this trend clearly [1].

Lipophilicity LogP Membrane Permeability Drug Design

Enhanced Carbonyl Electrophilicity Driven by Dual Electron-Withdrawing CF3 Groups

The dual electron-withdrawing trifluoromethyl groups on the 3,4-bis(CF3)phenyl scaffold exert a combined inductive effect that significantly increases the electrophilicity of the carbonyl carbon. This can be quantified using the sum of Hammett substituent constants (σ). The target compound benefits from both meta (σm = 0.43) and para (σp = 0.54) contributions, leading to a superior total σ value compared to its analogs [1].

Hammett Constant Electrophilicity Nucleophilic Addition Reactivity

Discrete Commercial Identity via CAS Registry Number 1803860-32-3 Ensures Precise Procurement

A direct search for the specific CAS number 1803860-32-3 confirms this compound's distinct entry in global chemical catalogs. Unlike a generic chemical name which might refer to a mixture of isomers or analogues, the CAS RN guarantees structural specificity. The compound is listed as 'NLT 98%' purity, suitable for pharmaceutical R&D and quality control, with adherence to ISO certification systems . Procurement under this CAS number mitigates the risk of receiving the incorrect positional isomer, such as the 3,5-bis(CF3) analog (CAS 85068-34-4), which would have profoundly different reactivity and biological profiles.

CAS Registry Procurement Identity Verification Supply Chain Integrity

Validated Utility as a Key Building Block in Patented CETP Inhibitors

The 3,4-bis(trifluoromethyl)phenyl moiety is a pharmacophoric element in potent Cholesteryl Ester Transfer Protein (CETP) inhibitors. US Patent 8759365 (Novartis) exemplifies compounds where this specific substitution is critical for achieving nanomolar inhibitory activity (IC50 as low as 25 nM) [1]. While the patent focuses on final drug-like compounds, 1-(3,4-bis(trifluoromethyl)phenyl)propan-1-one serves as the foundational ketone intermediate for introducing this privileged fragment during the convergent synthesis of such candidates. The selection of this specific building block over its isomers is thus validated by downstream biological activity.

CETP Inhibition Patent Intermediates Cardiovascular Disease Medicinal Chemistry

Prioritized Application Scenarios for 1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one Based on Evidence


Lead Optimization for CNS or Intracellular Targets Requiring High Lipophilicity

For drug discovery programs targeting the central nervous system (CNS) or intracellular pathogens, the high lipophilicity of the 3,4-bis(CF3)propiophenone scaffold (estimated ClogP >4.3) offers a distinct advantage over mono-CF3 analogs (ClogP approximately 2.7-3.3) [1]. This property enhances passive diffusion across the blood-brain barrier (BBB) and cell membranes, making it a superior ketone intermediate for installing a key pharmacokinetic handle early in the synthetic route.

Covalent Inhibitor and Fragment-Based Drug Discovery (FBDD) Programs

The enhanced electrophilicity of the carbonyl group, quantified by a high combined Hammett σ value (0.97), makes this compound an ideal warhead or covalent modifier fragment [1]. It is inherently more reactive towards active-site nucleophiles (e.g., serine, cysteine) than its 3,5-isomer (σ = 0.86) or mono-substituted variants. This property can be exploited in FBDD to discover novel covalent inhibitors with rapid onset kinetics.

Synthesis of CETP Inhibitors and other Cardiovascular Agents

As evidenced by patent literature, the 3,4-bis(trifluoromethyl)phenyl motif is a privileged structure for CETP inhibition, contributing to compounds with nanomolar potency [1]. Procuring this specific building block (CAS 1803860-32-3) is critical for the development of next-generation cardiovascular therapeutics and enables direct entry into structure-activity relationship (SAR) studies around a clinically validated scaffold.

Asymmetric Synthesis and Biocatalysis for Chiral Alcohol Production

The propiophenone core, when substituted with the highly electron-withdrawing 3,4-bis(CF3)phenyl group, becomes a sterically and electronically differentiated substrate for ketoreductases (KREDs) [1]. The unique steric environment of the 3,4-substitution, as opposed to the 3,5-isomer, can significantly influence enantioselectivity and conversion rates in biocatalytic reductions, enabling the efficient synthesis of high-value chiral alcohols for pharmaceutical applications.

Quote Request

Request a Quote for 1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.